4-Acetyl-1,2-dimethylcyclohexene

Vue d'ensemble

Description

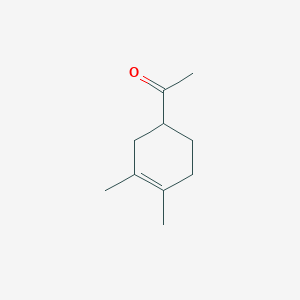

4-Acetyl-1,2-dimethylcyclohexene is an organic compound characterized by a cyclohexene ring substituted with an acetyl group and two methyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-1,2-dimethylcyclohexene typically involves the alkylation of cyclohexene derivatives. One common method includes the Friedel-Crafts acylation of 1,2-dimethylcyclohexene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-Acetyl-1,2-dimethylcyclohexene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the acetyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the methyl groups or the acetyl group, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Flavoring and Fragrance Industry

1.1 Flavoring Agent

- Description : The compound is widely utilized as a flavoring agent in food products and beverages due to its pleasant fruity scent. Its ability to enhance flavor profiles makes it a valuable ingredient in the culinary industry.

- Regulatory Status : According to the Joint FAO/WHO Expert Committee on Food Additives (JECFA), it has been evaluated for safety and deemed acceptable for use at current levels of intake.

1.2 Fragrance Formulations

- Description : In the fragrance industry, 4-acetyl-1,2-dimethylcyclohexene is used to create perfumes and scented products. Its unique odor contributes to complex fragrance compositions, making it a sought-after ingredient among perfumers.

- Market Trends : The demand for natural and synthetic fragrances continues to grow, with this compound being incorporated into various personal care products.

Chemical Research Applications

2.1 Intermediate in Organic Synthesis

- Role : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for modifications that can lead to a variety of derivatives useful in further chemical research.

- Reactions : It can undergo various reactions such as electrophilic additions, making it a versatile building block in organic synthesis .

2.2 Potential Use in Biomarkers

- Research Findings : Recent studies have explored the potential of volatile organic compounds (VOCs), including this compound, as biomarkers for diagnosing diseases. Its presence in breath samples may provide insights into various health conditions .

- Applications in Diagnostics : The ability to detect specific VOCs non-invasively opens new avenues for medical diagnostics, particularly in identifying respiratory diseases and other pathologies .

Mécanisme D'action

The mechanism of action of 4-Acetyl-1,2-dimethylcyclohexene in chemical reactions involves the interaction of its functional groups with various reagents. The acetyl group can participate in nucleophilic addition reactions, while the methyl groups can undergo electrophilic substitution. The cyclohexene ring provides a stable framework that influences the reactivity of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dimethylcyclohexene: Lacks the acetyl group, resulting in different reactivity and applications.

4-Acetylcyclohexene:

1,2-Dimethylcyclohexanol: The alcohol derivative of 1,2-dimethylcyclohexene, with different reactivity due to the presence of the hydroxyl group.

Uniqueness

4-Acetyl-1,2-dimethylcyclohexene is unique due to the presence of both the acetyl and methyl groups on the cyclohexene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and industrial applications.

Activité Biologique

4-Acetyl-1,2-dimethylcyclohexene (CAS No. 41723-54-0) is a compound of interest due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its molecular formula and is classified as a combustible liquid with skin irritation potential . The compound's structure features a cyclohexene ring with an acetyl group and two methyl substituents, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its implications in cancer diagnostics.

Potential in Cancer Diagnostics

Recent literature suggests that volatile organic compounds (VOCs), including those related to this compound, may serve as biomarkers for cancer diagnosis. For example, breath analysis studies have identified specific VOCs that correlate with lung cancer presence . The metabolic pathways leading to the production of these VOCs often involve lipid peroxidation and other biochemical processes associated with tumor activity .

Study 1: VOCs as Lung Cancer Biomarkers

A study involving breath samples from lung cancer patients revealed elevated levels of certain VOCs compared to healthy controls. Among these were hydrocarbons similar to this compound. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze breath samples from 73 individuals (29 lung cancer patients and 44 healthy subjects) and found significant differences in VOC concentrations .

Study 2: Antimicrobial Synergy

In another study examining the antimicrobial properties of various compounds, researchers found that structural modifications similar to those in this compound could enhance the activity of antimicrobial agents when combined with peptides . This suggests a potential for developing new therapeutic agents based on the compound's structure.

Table 1: Comparison of Biological Activities of Related Compounds

Propriétés

IUPAC Name |

1-(3,4-dimethylcyclohex-3-en-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7-4-5-10(9(3)11)6-8(7)2/h10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURLNOKRSSLTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451612 | |

| Record name | 4-acetyl-1,2-dimethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41723-54-0 | |

| Record name | 4-acetyl-1,2-dimethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.